

In-Depth Technical Guide: 5(6)-Carboxy-eosin (CAS Number 132201-84-4)

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Compound of Interest

Compound Name: 5(6)-Carboxy-eosin

Cat. No.: B15556450

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For Researchers, Scientists, and Drug Development Professionals

Core Properties and Specifications

5(6)-Carboxy-eosin is a brominated analog of carboxyfluorescein, recognized for its utility as a multifunctional dye.^[1] It is a synthetically derived solid, soluble in dimethyl sulfoxide (DMSO).^[1] This dye is broadly applied in biological research, clinical diagnostics, and even in fields like textile dyeing and dye-sensitized solar cells.^{[2][3]}

Table 1: Physicochemical Properties of **5(6)-Carboxy-eosin**

Property	Value	Source(s)
CAS Number	132201-84-4	^[1]
Molecular Formula	C ₄₂ H ₁₆ Br ₈ O ₁₄	^[1]
Molecular Weight	1383.8 Da	^[1]
Purity	>98%	^[1]
Form	Solid	^[1]
Solubility	Soluble in DMSO	^[1]
Storage	Store at +4°C in the dark under desiccating conditions.	^[1]

Note: While specific excitation and emission maxima for **5(6)-Carboxy-eosin** are not readily available in the surveyed literature, data for the closely related compound 5(6)-Carboxyfluorescein shows an excitation maximum at approximately 492 nm and an emission maximum at approximately 517 nm in 0.1 M Tris pH 8.0.[4] The quantum yield of 5(6)-carboxyfluorescein has been reported to be 0.93, which decreases upon conjugation to proteins.[5] It is important to note that these values are for a related compound and should be used as an estimation, with experimental determination recommended for precise applications of **5(6)-Carboxy-eosin**.

Key Applications in Research and Drug Development

5(6)-Carboxy-eosin serves as a versatile tool in various scientific disciplines due to its distinct biochemical properties.

Fluorescent Labeling of Biomolecules

The carboxylic acid functional group on the **5(6)-Carboxy-eosin** molecule allows for its covalent conjugation to primary amines on biomolecules, such as proteins and antibodies, typically through the formation of an N-hydroxysuccinimide (NHS) ester.[6] This makes it a valuable reagent for creating fluorescently labeled probes for use in techniques like fluorescence microscopy and flow cytometry.[7][8]

Photosensitizer for Photodynamic Therapy (PDT)

As a brominated fluorescein derivative, **5(6)-Carboxy-eosin** functions as a photosensitizer, capable of generating singlet oxygen with a reported efficiency 19 times greater than that of fluorescein.[1] Singlet oxygen is a highly reactive species that can induce cell death, making photosensitizers like **5(6)-Carboxy-eosin** valuable in the research and development of photodynamic therapies for conditions such as cancer.[5]

Inhibition of Plasma Membrane Ca^{2+} -ATPase (PMCA)

5(6)-Carboxy-eosin is a known inhibitor of the Plasma Membrane Ca^{2+} -ATPase (PMCA), a crucial pump for maintaining low intracellular calcium concentrations.[1][9] By inhibiting PMCA, **5(6)-Carboxy-eosin** can modulate intracellular calcium signaling pathways.[10] However, it is

important to note that its inhibitory action is not specific to PMCA, as it can interfere with the ATP-binding sites of other ATPases.[9]

Experimental Protocols and Methodologies

General Protocol for Protein Labeling with NHS Ester

This protocol outlines the general steps for conjugating an NHS ester of a fluorescent dye, such as **5(6)-Carboxy-eosin**, to a protein.

Materials:

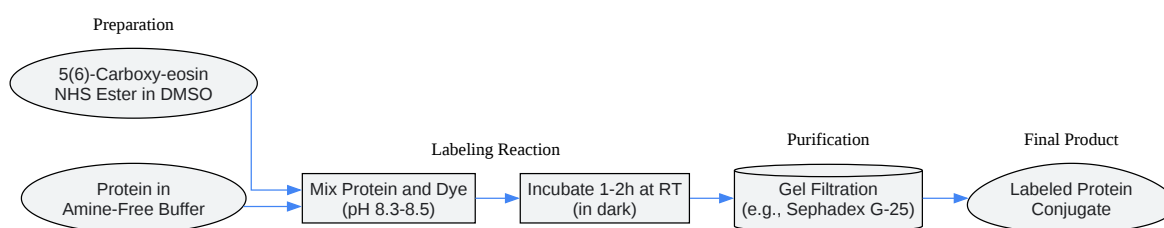
- Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)
- **5(6)-Carboxy-eosin**, NHS ester
- Anhydrous DMSO or DMF
- 1 M Sodium Bicarbonate (NaHCO_3), pH 8.3-8.5
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 1-5 mg/mL.[11] The optimal pH for the reaction is between 8.3 and 8.5.[12]
- Prepare the Dye Stock Solution: Immediately before use, dissolve the **5(6)-Carboxy-eosin** NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[11]
- Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a common starting point is a 10-fold molar excess of the dye.[7] Incubate the reaction for 1-2 hours at room temperature, protected from light.[7]
- Purification of the Conjugate: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS.[11] Collect the fractions containing the

fluorescently labeled protein.

- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the absorbance maximum of the protein (typically 280 nm) and the dye.



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Workflow for Protein Labeling

General Protocol for Flow Cytometry with Labeled Cells

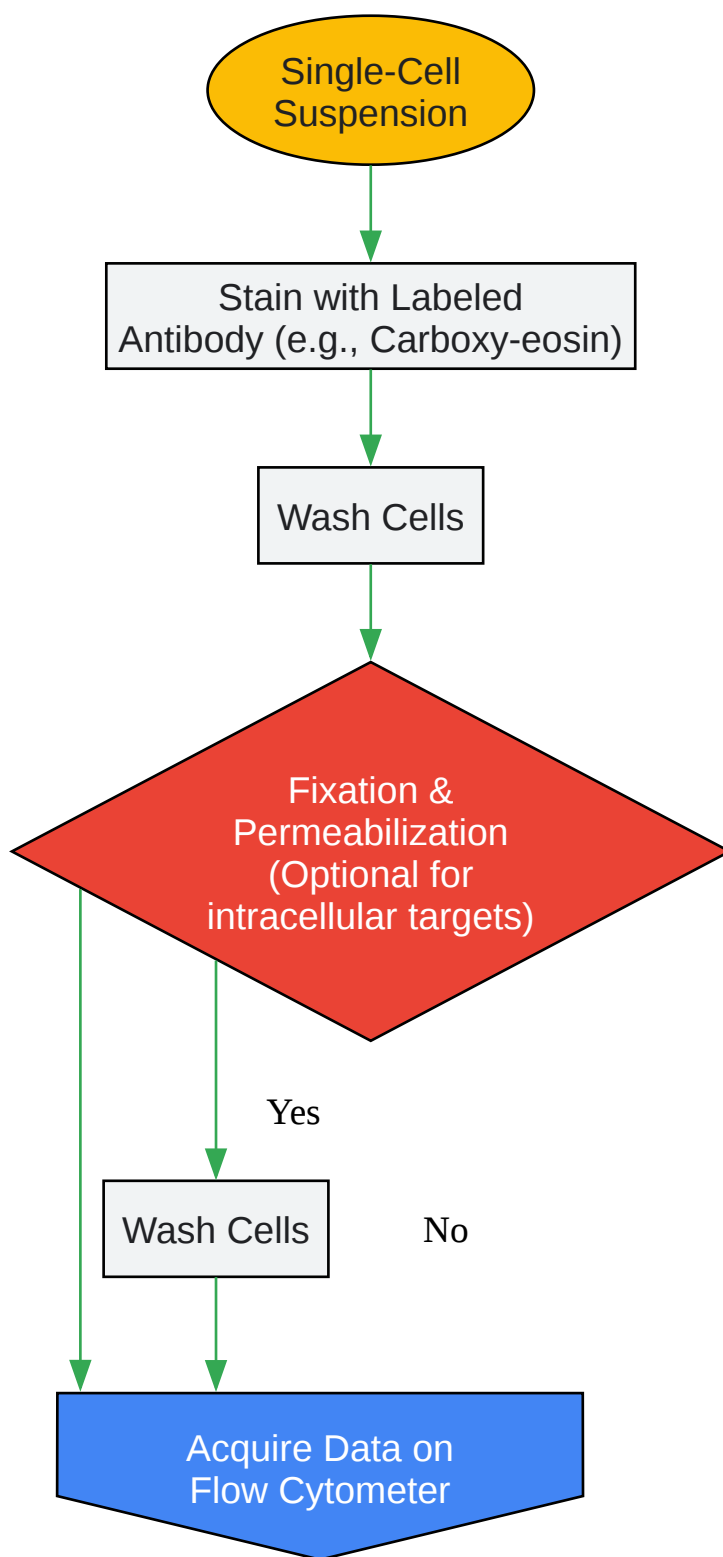
This protocol provides a general workflow for analyzing cells labeled with a fluorescent conjugate, such as a **5(6)-Carboxy-eosin** labeled antibody, by flow cytometry.

Materials:

- Single-cell suspension
- Fluorescently labeled antibody (e.g., **5(6)-Carboxy-eosin** conjugate)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
- Fixation and permeabilization buffers (for intracellular staining)
- Flow cytometer

Procedure:

- **Cell Preparation:** Prepare a single-cell suspension from your sample (e.g., blood, tissue, or cell culture) at a concentration of 1×10^6 cells/mL in staining buffer.[10]
- **Staining:** Add the fluorescently labeled antibody to the cell suspension at a predetermined optimal concentration. Incubate for 20-30 minutes at 4°C in the dark.[8]
- **Washing:** Wash the cells by adding staining buffer, centrifuging at 300-400 x g for 5 minutes, and discarding the supernatant. Repeat this step two to three times.[10]
- **Fixation and Permeabilization (for intracellular targets):** If staining intracellular antigens, fix and permeabilize the cells according to standard protocols.[3]
- **Data Acquisition:** Resuspend the cells in an appropriate buffer and analyze them on a flow cytometer, using appropriate laser lines and filters for the fluorophore.

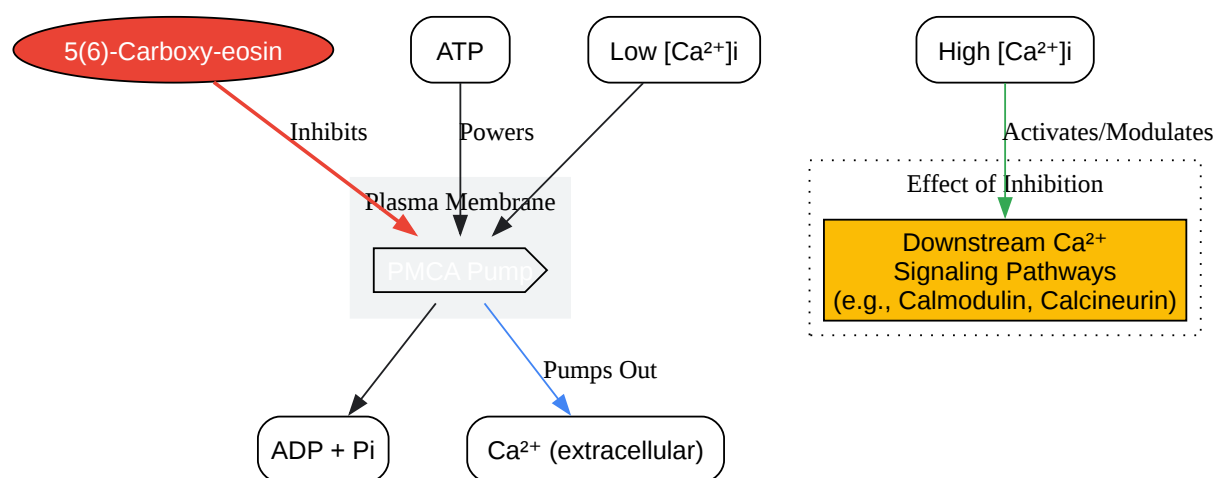


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Flow Cytometry Experimental Workflow

Signaling Pathway: Inhibition of Plasma Membrane Ca^{2+} -ATPase (PMCA)

The Plasma Membrane Ca^{2+} -ATPase (PMCA) is a vital component of the cellular machinery for maintaining calcium homeostasis. It actively transports Ca^{2+} out of the cell against its concentration gradient, a process fueled by ATP hydrolysis.[9] Inhibition of PMCA by agents like **5(6)-Carboxy-eosin** disrupts this process, leading to an increase in intracellular calcium concentration ($[\text{Ca}^{2+}]_i$).[10] This elevation in $[\text{Ca}^{2+}]_i$ can, in turn, affect a multitude of downstream signaling pathways that are regulated by calcium, including those involved in cell proliferation, apoptosis, and muscle contraction.[13][14] It is crucial to recognize that eosin and its derivatives are non-specific inhibitors that act by interfering with the ATP-binding site, a conserved domain in many ATPases.[9]



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PMCA Inhibition Signaling Pathway

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